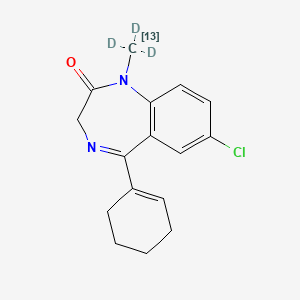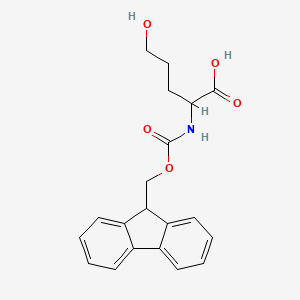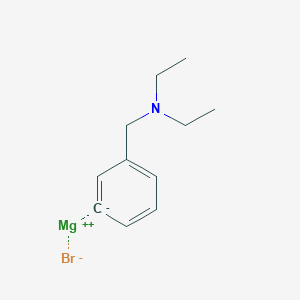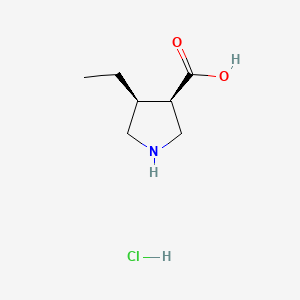
Doxapram N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Doxapram N-Oxide is a derivative of doxapram, a respiratory stimulant primarily used to treat respiratory depression. Doxapram itself has been in clinical use since the 1960s and is known for its ability to stimulate the respiratory center in the brainstem by activating peripheral chemoreceptors . This compound shares similar properties but has distinct chemical and pharmacological characteristics.
Vorbereitungsmethoden
The synthesis of Doxapram N-Oxide typically involves the oxidation of doxapram. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is carried out in an appropriate solvent, often dichloromethane, at a specific temperature to ensure the selective formation of the N-oxide without over-oxidation or degradation of the compound .
Analyse Chemischer Reaktionen
Doxapram N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to doxapram.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Doxapram N-Oxide has several scientific research applications:
Chemistry: It is used as a model compound to study oxidation and reduction reactions.
Biology: Researchers use it to investigate the effects of respiratory stimulants on cellular respiration and metabolic pathways.
Medicine: It is studied for its potential therapeutic effects in treating respiratory depression and other related conditions.
Industry: This compound is used in the development of new respiratory stimulants and related pharmaceuticals
Wirkmechanismus
The mechanism of action of Doxapram N-Oxide involves the stimulation of peripheral chemoreceptors located in the carotid bodies. This stimulation leads to an increase in the respiratory rate and tidal volume by activating the respiratory center in the brainstem . The compound is thought to inhibit certain potassium channels, leading to depolarization and increased neuronal activity .
Vergleich Mit ähnlichen Verbindungen
Doxapram N-Oxide can be compared with other respiratory stimulants such as:
Doxapram: The parent compound, which has a similar mechanism of action but different pharmacokinetic properties.
Almitrine: Another respiratory stimulant that acts on peripheral chemoreceptors but has a different chemical structure.
Caffeine: A common stimulant with respiratory stimulant properties, though it primarily acts through different pathways
This compound is unique due to its specific chemical structure and the presence of the N-oxide functional group, which imparts distinct pharmacological properties compared to its parent compound and other similar stimulants .
Eigenschaften
Molekularformel |
C24H30N2O3 |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
1-ethyl-4-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-3,3-diphenylpyrrolidin-2-one |
InChI |
InChI=1S/C24H30N2O3/c1-2-25-19-22(13-14-26(28)15-17-29-18-16-26)24(23(25)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3 |
InChI-Schlüssel |
PAEUIJWYTSHVQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CC[N+]4(CCOCC4)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;[(2R,3S,4S,5S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl sulfate](/img/structure/B13430743.png)
![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]sulfanylmethylsulfanylcarbonyl]-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13430752.png)



![benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13430784.png)

![2-(3-((2-((3-Chlorophenyl)amino)ethyl)amino)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13430794.png)
![2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13430796.png)




